molecular formula C21H15ClN6O2S2 B12624634 N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12624634
M. Wt: 483.0 g/mol
InChI Key: FGXDUPDOCDQNRS-UHFFFAOYSA-N
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Description

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which is achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline derivative is then subjected to further reactions to introduce the 4-chlorobenzylamino group and the benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain microorganisms makes it a candidate for drug development.

    Medicine: The compound’s anticancer properties are of particular interest. It has shown potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer therapy.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microorganisms and cancer cells . By binding to these targets, the compound disrupts essential biological processes, leading to cell death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15ClN6O2S2

Molecular Weight

483.0 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C21H15ClN6O2S2/c22-14-10-8-13(9-11-14)12-23-20-21(25-16-5-2-1-4-15(16)24-20)28-32(29,30)18-7-3-6-17-19(18)27-31-26-17/h1-11H,12H2,(H,23,24)(H,25,28)

InChI Key

FGXDUPDOCDQNRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

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